molecular formula C15H10O3 B191518 7-Hydroxyflavone CAS No. 6665-86-7

7-Hydroxyflavone

Cat. No.: B191518
CAS No.: 6665-86-7
M. Wt: 238.24 g/mol
InChI Key: MQGPSCMMNJKMHQ-UHFFFAOYSA-N
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Description

7-Hydroxyflavone is a naturally occurring flavonoid compound, characterized by the presence of a hydroxyl group at the seventh position of the flavone structure. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities .

Mechanism of Action

Target of Action

7-Hydroxyflavone is a flavonoid that has been found to have several targets. It is a potent inhibitor of CYP1A1 , exhibiting 6-fold greater selectivity for CYP1A1 over CYP1A2 . It also targets the ERK/Nrf2/HO-1 pathway .

Mode of Action

This compound interacts with its targets to exert its effects. It inhibits CYP1A1 , an enzyme involved in the metabolism of xenobiotics and the activation of procarcinogens . By inhibiting this enzyme, this compound may reduce the activation of harmful substances and potentially decrease the risk of certain cancers.

In addition, this compound can protect renal cells from nicotine-induced cytotoxicity through the ERK/Nrf2/HO-1 pathway . This suggests that it may have a protective effect on kidney cells.

Biochemical Pathways

It is known to interact with theERK/Nrf2/HO-1 pathway . This pathway plays a crucial role in cellular responses to oxidative stress, suggesting that this compound may have antioxidant properties.

Pharmacokinetics

It is known that flavonoids, in general, have low bioavailability due to their poor absorption, extensive metabolism, and rapid elimination .

Result of Action

This compound has been shown to have anti-inflammatory activity . It can inhibit LPS-induced inflammation by attenuating the production of NO, PGE2, TNF-alpha, and IL-6 . This suggests that it may have potential as an anti-inflammatory agent.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of flavonoids can be affected by factors such as diet, gut microbiota, and individual genetic variations . .

Biochemical Analysis

Biochemical Properties

7-Hydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been reported to have many pharmacological effects such as antioxidant, anti-inflammation, and cardiovascular regulation

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to promote survival and enhance neurite growth in cultured neurons .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several pathways. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism is still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can ameliorate the damage of long-term memory and spatial memory caused by stress

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being researched.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched. It could interact with various transporters or binding proteins, and could also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyflavone can be achieved through various methods. One common approach involves the cyclization of o-hydroxychalcones. For instance, 2’,4’-dihydroxyacetophenone can be reacted with benzoyl chloride in the presence of a base such as potassium carbonate to form this compound . Another method involves the use of 2-hydroxyacetophenone and benzaldehyde under basic conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted flavones, dihydroflavones, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

7-hydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGPSCMMNJKMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022328
Record name 7-Hydroxyflavone
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6665-86-7
Record name 7-Hydroxyflavone
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Record name 7-Hydroxyflavone
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Record name 7-Hydroxyflavone
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Record name 7-Hydroxyflavone
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Record name 7-hydroxy-2-phenyl-4-benzopyrone
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Record name 7-HYDROXYFLAVONE
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Synthesis routes and methods I

Procedure details

7-2,3-Epoxypropoxy)flavone is useful as an intermediate for the preparation of 7-[3-(alkylamino)-2-hydroxypropoxy]flavones, which aminated flavones are disclosed in U.S. Pat. No. 4,495,198 to be particularly useful as antihypertensives. This patent shows the preparation of 7-(2,3-epoxypropoxy)flavone in low yields by reaction of 7-hydroxyflavone and an epihalohydrin in the presence of either sodium hydroxide and ethanol (59% yield) or potassium carbonate and acetone (68% yield after refluxing for 2 days).
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7-[3-(alkylamino)-2-hydroxypropoxy]flavones
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flavones
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7-(2,3-epoxypropoxy)flavone
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Synthesis routes and methods II

Procedure details

100 mg (0.4 mmol) of compound 7-methoxy-2-phenyl-chromen-4-one obtained in Example 2 was dissolved in methylenechloride, and 2.0 molar equivalents of BBr3 was added thereto. The mixture was stirred for 1 hour. Methanol was added to the mixture, and then solvent was removed by distillation under reduced pressure. The residue was purified by silica gel column chromatography (eluent: methylenechloride/methanol=5/95, v/v) to give the title compound in a yield of 64%.
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Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 7-Hydroxyflavone?

A1: The molecular formula of this compound is C15H10O3, and its molecular weight is 238.24 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound has been characterized using various spectroscopic methods, including UV-Vis, IR, NMR (1H and 13C), and mass spectrometry. [, , , , , ] These techniques provide information about the compound's electronic transitions, functional groups, molecular structure, and fragmentation patterns.

Q3: How does this compound exert its biological effects?

A3: this compound displays a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. [, , , , , , ] It can act as a scavenger of reactive oxygen species, modulate signaling pathways involved in inflammation (e.g., MAPK/NF-κB), and induce apoptosis in cancer cells. [, , ]

Q4: Does this compound interact with specific proteins?

A4: Yes, research has shown that this compound can interact with various proteins. For example, it binds to human serum albumin (HSA) with moderate affinity. [] Additionally, its phosphorylated derivative exhibits a strong affinity for proteins like lysozyme and cytochrome c, forming non-covalent complexes. [] In a study exploring its anti-Parkinson effects, this compound showed potential for interaction with proteins involved in dopamine regulation. []

Q5: What is the role of this compound in mitigating myocardial ischemia/reperfusion injury?

A5: Studies in rats suggest that this compound can alleviate myocardial ischemia/reperfusion injury by reducing inflammation and oxidative stress. This is achieved by regulating the MAPK/NF-κB signaling pathway, ultimately leading to improved cardiac function and reduced myocardial infarct size. []

Q6: How is this compound metabolized in the body?

A6: In rats, this compound is primarily metabolized into its sulfate and glucuronide conjugates. [] This process occurs rapidly and extensively, making the parent compound transiently present in serum only during the absorption phase after oral administration. []

Q7: Are the metabolites of this compound biologically active?

A7: The biological activity of this compound metabolites has been explored in some studies. For instance, while the serum metabolites of this compound showed antioxidant activity against AAPH-induced hemolysis, they were less potent than the parent compound. []

Q8: How does the position of the hydroxyl group on the flavone skeleton affect its properties?

A8: The position of the hydroxyl group significantly influences the biological activity, metabolism, and physicochemical properties of flavones. [, , ] For instance, this compound exhibits different metabolic pathways and biological activities compared to its isomer, 3-Hydroxyflavone. [, ]

Q9: How can this compound be synthesized?

A9: this compound can be synthesized via various methods. One common approach involves the reaction of resacetophenone with benzoyl chloride, often utilizing phase-transfer catalysis to improve yield. [, , ] Other methods, such as solid-liquid phase transfer catalysis, can also be employed to obtain this compound and its derivatives. []

Q10: Can this compound be chemically modified to alter its properties?

A10: Yes, this compound can be chemically modified to generate derivatives with altered properties. For example, glycosylation of this compound can be achieved using cultured plant cells, leading to the formation of this compound glycosides. [] Additionally, phosphorylation of this compound has been shown to significantly enhance its affinity for proteins. [, ] Esterification of this compound with acetic acid has also been explored to enhance its antifungal activity. []

Q11: What analytical techniques are employed to study this compound and its interactions?

A11: Various analytical techniques are utilized to study this compound. These include:

  • Chromatographic techniques: High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying this compound and its metabolites in biological samples. [, , ]
  • Mass spectrometry: Coupled with HPLC (HPLC-MS), mass spectrometry is employed for structural characterization and identification of this compound and its metabolites. [, , ]
  • Spectroscopic methods: UV-Vis spectrophotometry is used to study the interactions of this compound with proteins like serum albumin. [, ] Fluorescence spectroscopy is also employed to investigate its binding properties and excited-state proton transfer in different media. [, ]
  • Molecular docking: Computational methods like molecular docking are used to predict the binding modes and affinities of this compound with target proteins, providing insights into its mechanism of action. [, ]

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